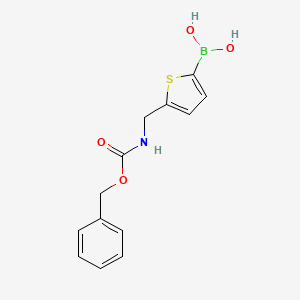

(5-((((Benzyloxy)carbonyl)amino)methyl)thiophen-2-yl)boronsäure

Übersicht

Beschreibung

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .

Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the reaction of organolithium or Grignard reagents with borate esters .Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, meaning it forms a trigonal planar geometry. The oxygen atom is also sp2 hybridized, forming a double bond with the boron atom .Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of reaction that forms carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of the boron group .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura-Kreuzkupplung

(5-((((Benzyloxy)carbonyl)amino)methyl)thiophen-2-yl)boronsäure: ist ein wertvolles Reagenz in der Suzuki–Miyaura-Kreuzkupplung (SM) Reaktion . Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die in der organischen Synthese grundlegend sind. Die Boronsäuregruppe der Verbindung erleichtert den Transmetallierungsschritt, bei dem sie eine organische Gruppe an einen Übergangsmetallkatalysator, typischerweise Palladium, abgibt. Dieser Schritt ist entscheidend für den Kupplungsprozess, der die neue Kohlenstoff-Kohlenstoff-Bindung bildet.

Katalysator in der organischen Synthese

Aufgrund seines Boronsäureanteils kann diese Verbindung als Katalysator oder Cokatalysator in verschiedenen organischen Transformationen fungieren . Seine Lewis-Acidität kann genutzt werden, um Reaktionen wie die Funktionalisierung von Diolen, Kohlenhydraten und Epoxid-Ringöffnungsreaktionen zu beschleunigen. Dies ist besonders nützlich bei der Synthese komplexer organischer Moleküle mit hoher Präzision.

Medizinische Chemie

In der medizinischen Chemie werden Boronsäuren auf ihr Potenzial als Inhibitoren verschiedener Enzyme untersucht . Die Boronsäuregruppe kann reversible kovalente Bindungen mit nukleophilen Stellen in Enzymen eingehen, wodurch Verbindungen wie This compound interessante Kandidaten für die Wirkstoffentwicklung und -entdeckung werden.

Materialwissenschaften

Organoborverbindungen, einschließlich Boronsäuren, sind integraler Bestandteil der Entwicklung neuer Materialien . Sie können verwendet werden, um Polymere mit einzigartigen Eigenschaften zu erzeugen oder als Vorläufer für die Synthese optoelektronischer Materialien zu dienen. Ihre Fähigkeit, stabile Komplexe mit anderen Molekülen zu bilden, erhöht die Vielseitigkeit des Materialdesigns.

Biokonjugation und Bildgebung

Die Boronsäuregruppe kann mit Diolen reagieren, die in vielen biologischen Molekülen vorhanden sind, was eine Biokonjugation ermöglicht . Diese Eigenschaft ist nützlich beim Anbringen von Fluoreszenzmarkierungen oder anderen Markern an Biomoleküle für die Bildgebung und Diagnostik.

Entwicklung optoelektronischer Materialien

Boronsäuren werden bei der Synthese optoelektronischer Materialien eingesetzt, da sie in der Lage sind, stabile Komplexe mit verschiedenen Liganden zu bilden . Diese Anwendung ist im Bereich der Elektronik von Bedeutung, wo ständig neue Materialien mit spezifischen Lichtemissions- oder -absorptionseigenschaften gesucht werden.

Polymerchemie

Die Verbindung kann an der kettenwachstumskatalysierten Transferpolykondensation beteiligt sein, einem Verfahren zur Herstellung konjugierter alternierender Copolymere . Diese Polymere finden aufgrund ihrer leitenden Eigenschaften Anwendung in elektronischen Geräten.

Umweltchemie

Organoborverbindungen gelten im Allgemeinen als umweltfreundlich . Dies macht This compound zu einer bevorzugten Wahl in Reaktionen, bei denen die Umweltbelastung ein Problem ist, wie z. B. Anwendungen der grünen Chemie.

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from the boron atom to a palladium catalyst . The palladium catalyst then facilitates the coupling of the boronic acid group with an electrophilic organic compound .

Biochemical Pathways

In general, suzuki-miyaura cross-coupling reactions are used to form carbon-carbon bonds, which are fundamental in many biochemical pathways .

Result of Action

The result of the action of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various molecular and cellular effects depending on their structure and properties .

Action Environment

The action, efficacy, and stability of 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the pH, temperature, and the presence of a suitable catalyst . Additionally, the compound should be stored in a freezer to maintain its stability .

Safety and Hazards

Eigenschaften

IUPAC Name |

[5-(phenylmethoxycarbonylaminomethyl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO4S/c16-13(19-9-10-4-2-1-3-5-10)15-8-11-6-7-12(20-11)14(17)18/h1-7,17-18H,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIAUEBFZXVDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CNC(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674625 | |

| Record name | [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-33-2 | |

| Record name | [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

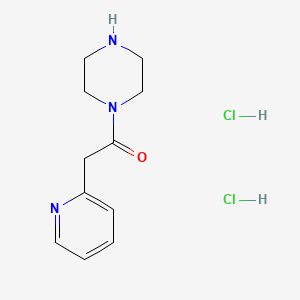

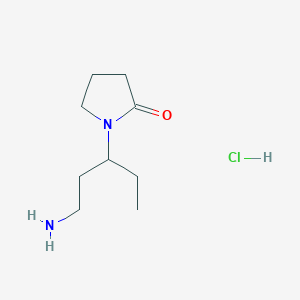

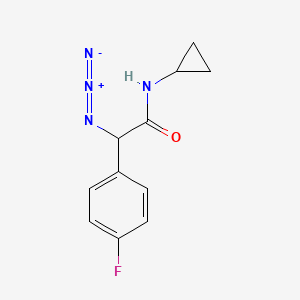

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(5-Nitropyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1373039.png)

![N-[5-(aminomethyl)-2-methoxyphenyl]acetamide](/img/structure/B1373043.png)

![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1373048.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1373053.png)

![2-{4-[2-(Pyridin-4-yl)ethyl]piperazin-1-yl}aniline](/img/structure/B1373054.png)